molecular formula C28H28ClN3O3 B1680984 SIS3

SIS3

Cat. No.: B1680984
M. Wt: 490.0 g/mol
InChI Key: CDKIEBFIMCSCBB-CALJPSDSSA-N
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Description

SIS3, also known as (E)-SIS3, is a pyrrolopyridine compound that acts as a selective inhibitor of Smad3. Smad3 is a critical intracellular signaling protein involved in the transforming growth factor-beta (TGF-β) pathway. By inhibiting Smad3 phosphorylation, this compound modulates cellular responses to TGF-β1, affecting processes such as cell differentiation and fibrosis .

Biochemical Analysis

Biochemical Properties

SIS3 hydrochloride selectively inhibits the phosphorylation of Smad3 induced by Transforming Growth Factor-beta 1 (TGF-beta 1) and ALK5 . It does not affect the phosphorylation of Smad2, p38, MAPK, ERK, or PI 3-kinase signaling . This selective inhibition of Smad3 phosphorylation by this compound hydrochloride plays a significant role in various biochemical reactions.

Cellular Effects

This compound hydrochloride has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to inhibit the TGF-beta 1 effect on type I procollagen expression at the transcriptional levels via the Smad3-binding site . In addition, it has been observed to reverse the expression of certain molecules stimulated by lipopolysaccharide (LPS) in a rat model, alleviating symptoms including lung injury and pulmonary edema .

Molecular Mechanism

The molecular mechanism of this compound hydrochloride involves its interaction with Smad3. It attenuates the TGF-beta 1-induced phosphorylation of Smad3 and interaction of Smad3 with Smad4 . This selective inhibition of Smad3 phosphorylation by this compound hydrochloride allows it to exert its effects at the molecular level, including changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound hydrochloride have been observed to change over time. For example, in a study involving a rat model of acute respiratory distress syndrome, this compound hydrochloride was found to partially inhibit the phosphorylation of Smad3 and alleviate symptoms over time .

Dosage Effects in Animal Models

The effects of this compound hydrochloride have been studied in animal models at different dosages. In a study involving a rat model of osteoarthritis, this compound hydrochloride was injected intra-articularly at different time points after surgery, and it was found that the expression of certain proteins was downregulated to varying degrees at different time points, with the most significant decrease observed at the early stage .

Metabolic Pathways

This compound hydrochloride is involved in several metabolic pathways. It has been found to be highly involved in energy metabolism pathways, especially in lipid metabolism .

Subcellular Localization

A study on a different protein named Sis1 showed that its localization controls the heat shock response activation in yeast . Although this protein is different from this compound hydrochloride, it provides some insight into how the subcellular localization of molecules can influence their activity or function.

Preparation Methods

Synthetic Routes:: The synthetic route for SIS3 involves chemical reactions to assemble its pyrrolopyridine core. While specific details may vary, the synthesis typically includes steps such as cyclization, functional group modifications, and purification.

Reaction Conditions:: The exact reaction conditions depend on the specific synthetic strategy employed by researchers. the overall goal is to achieve high purity and yield of this compound.

Industrial Production:: this compound is primarily synthesized in research laboratories rather than industrial settings. Its production remains limited due to its specialized applications.

Chemical Reactions Analysis

Types of Reactions:: SIS3 does not undergo extensive chemical transformations. it interacts with cellular signaling pathways, affecting gene expression and cellular behavior.

Common Reagents and Conditions:: this compound is stable under standard laboratory conditions. Researchers typically handle it in organic solvents such as dimethyl sulfoxide (DMSO).

Major Products:: this compound itself is the primary product of its synthesis. Its biological effects result from its interaction with Smad3 and downstream signaling events.

Scientific Research Applications

SIS3 finds applications across various scientific disciplines:

    Chemistry: Researchers study this compound to understand its mechanism of action and explore its potential as a lead compound for drug development.

    Biology: this compound helps elucidate TGF-β signaling pathways and their impact on cellular processes.

    Medicine: Investigations focus on this compound’s therapeutic potential, especially in fibrotic diseases and cancer.

    Industry: Although not widely used in industry, this compound’s insights contribute to drug discovery efforts.

Comparison with Similar Compounds

SIS3 stands out due to its specificity for Smad3. Similar compounds include other TGF-β pathway inhibitors, such as SB431542 and LY364947. this compound’s unique properties make it a valuable tool for researchers studying TGF-β signaling .

Properties

IUPAC Name

(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3.ClH/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31;/h4-12,14,16-17H,13,15,18H2,1-3H3;1H/b12-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKIEBFIMCSCBB-CALJPSDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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